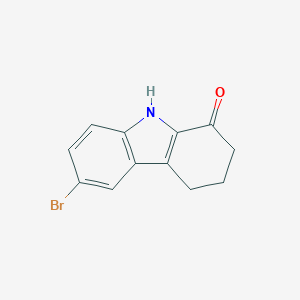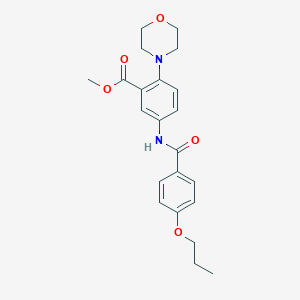
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
Vue d'ensemble
Description
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. The presence of a bromine atom at the 6th position and a ketone group at the 1st position makes this compound particularly interesting for synthetic and application purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one can be synthesized from 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. One common method involves the oxidation of the carbazole derivative using reagents such as ammonium acetate and sodium cyanoborohydride in methanol. The reaction mixture is typically stirred overnight at elevated temperatures (around 60°C) to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar oxidation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like ammonium acetate and sodium cyanoborohydride in methanol.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized carbazole derivatives, while substitution reactions can produce a wide range of functionalized carbazoles.
Applications De Recherche Scientifique
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-iodo-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate for various synthetic applications.
Propriétés
IUPAC Name |
6-bromo-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMYPCOHBHVFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59514-18-0 | |
| Record name | 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505766.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B505767.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B505768.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B505769.png)

![3-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B505774.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea](/img/structure/B505775.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B505778.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B505779.png)
![Ethyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B505780.png)

![Ethyl 5-[(3-chloro-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B505782.png)
![METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE](/img/structure/B505784.png)
![Ethyl 3-[(4-isopropoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B505788.png)
